molecular formula C26H44NNaO6S B12056208 sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Cat. No.: B12056208
M. Wt: 521.7 g/mol
InChI Key: IYPNVUSIMGAJFC-ULWOGUKGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium taurochenodeoxycholate: is a bile acid derivative formed by the conjugation of chenodeoxycholic acid with taurine. It is primarily found in the bile of many species, including humans, where it plays a crucial role in the emulsification of lipids, aiding in the digestion and absorption of fats . This compound is also used in various scientific and medical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium taurochenodeoxycholate can be synthesized through the conjugation of chenodeoxycholic acid with taurine. The reaction typically involves the activation of the carboxyl group of chenodeoxycholic acid, followed by its reaction with taurine under controlled conditions .

Industrial Production Methods: In industrial settings, the production of sodium taurochenodeoxycholate involves the extraction of chenodeoxycholic acid from bile, followed by its conjugation with taurine. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium taurochenodeoxycholate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Mechanism of Action

Sodium taurochenodeoxycholate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: Sodium taurochenodeoxycholate is unique due to its specific conjugation with taurine, which imparts distinct biochemical properties and therapeutic potential.

Properties

Molecular Formula

C26H44NNaO6S

Molecular Weight

521.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24?,25+,26-;/m1./s1

InChI Key

IYPNVUSIMGAJFC-ULWOGUKGSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]

Origin of Product

United States

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